molecular formula C8H8IN3OS B11974104 (2E)-2-(4-hydroxy-3-iodobenzylidene)hydrazinecarbothioamide

(2E)-2-(4-hydroxy-3-iodobenzylidene)hydrazinecarbothioamide

Cat. No.: B11974104
M. Wt: 321.14 g/mol
InChI Key: QNJPHLHLEBATCS-NYYWCZLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE typically involves the reaction of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE is unique due to the presence of both hydroxyl and iodine substituents on the benzaldehyde ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiosemicarbazone moiety enhances its potential as a versatile ligand and therapeutic agent .

Properties

Molecular Formula

C8H8IN3OS

Molecular Weight

321.14 g/mol

IUPAC Name

[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8IN3OS/c9-6-3-5(1-2-7(6)13)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+

InChI Key

QNJPHLHLEBATCS-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=S)N)I)O

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=S)N)I)O

Origin of Product

United States

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